molecular formula C10H15N3O2 B13466108 Tert-butyl 6-hydrazinylpyridine-2-carboxylate

Tert-butyl 6-hydrazinylpyridine-2-carboxylate

Cat. No.: B13466108
M. Wt: 209.24 g/mol
InChI Key: LIFOVOHKFSFTPR-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydrazinylpyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a hydrazinyl (-NH-NH₂) group at the 6-position and a tert-butyl ester moiety at the 2-position. This structure combines aromaticity (from pyridine) with the nucleophilic reactivity of the hydrazine group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 6-hydrazinylpyridine-2-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13)

InChI Key

LIFOVOHKFSFTPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)NN

Origin of Product

United States

Preparation Methods

Direct Hydrazination of Pyridine Derivatives

The most prominent route involves the direct hydrazination of pyridine-2-carboxylate esters or halogenated pyridines, as outlined in patent literature and research articles.

  • Reaction Scheme:

    $$
    \text{Pyridine halide} + \text{Hydrazine hydrate} \xrightarrow[\text{solvent, catalyst}]{\text{reflux}} \text{Hydrazinopyridine derivative}
    $$

  • Key Features:

    • Use of pyridine halides (preferably chlorides or bromides) as electrophilic substrates.
    • Hydrazine hydrate as nucleophilic reagent.
    • Catalysts such as Pd/C or Pt/C facilitate hydrogen substitution on the halogenated pyridine.
    • Mild reaction conditions (typically 20–50°C) under inert atmospheres to prevent oxidation.
    • pH control using alkali (sodium hydroxide or pyridine) to optimize selectivity.
  • Post-Reaction Modifications:

    • Protection of the hydrazine group as tert-butyl carbamate (Boc) to obtain the final tert-butyl ester.

Hydrogen Substitution Reaction of Precursor Compounds

According to a patent (CN106588758B), pyridine halides are synthesized via hydrogen substitution reactions of precursor compounds under alkaline conditions, with catalysts like Pd/C or Pt/C, and then reacted with hydrazine hydrate.

  • Reaction Conditions:

    • Hydrogenation at low temperature (20–50°C).
    • Use of a mixed catalyst system (Pd/C or Pt/C).
    • pH maintained between 6 and 9 for optimal selectivity.
    • Solvent: N-dimethylpropanolamine acts as both solvent and acid-binding agent.
  • Outcome:

    • High selectivity and yield of hydrazinopyridine derivatives suitable for further esterification.

Esterification to Form Tert-Butyl 6-Hydrazinylpyridine-2-Carboxylate

Following the synthesis of hydrazinopyridine intermediates, esterification with tert-butyl groups is typically achieved through carbamate formation:

Reaction with Tert-Butyl Chloroformate

  • Method:

    • Hydrazinopyridine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine.
    • Conducted under inert atmosphere to prevent oxidation.
    • Solvent: Dichloromethane or tetrahydrofuran.
  • Reaction Scheme:

    $$
    \text{Hydrazinopyridine} + \text{Tert-butyl chloroformate} \xrightarrow{\text{base}} \text{this compound}
    $$

  • Conditions:

    • Temperature: 0–25°C.
    • Reaction time: Several hours until completion.
    • Purification via column chromatography or recrystallization.

Alternative Esterification Routes

Other methods include direct esterification of carboxylic acid derivatives under dehydrating conditions, but these are less common due to the sensitivity of hydrazine groups.

Alternative Synthetic Approaches

Multicomponent Reactions (MCRs)

Research indicates the feasibility of multicomponent reactions involving hydrazines, aldehydes, and pyridine derivatives to generate the target compound in a one-pot process, enhancing efficiency.

  • Example:
    • Three-component reactions involving hydrazine hydrate, aldehydes, and pyridine-2-carboxylates catalyzed by scandium triflate, yielding hydrazinopyridine derivatives with high regioselectivity and yields (up to 71%).

Reaction with Maleic Acid Diesters

According to recent patents, hydrazinopyridines can be reacted with maleic acid diesters under alkaline conditions to generate pyridyl pyrazolidinone carboxylic acid esters, which can be further transformed into the target compound.

Summary of Key Parameters and Data Table

Parameter Details References
Starting Material Pyridine halide (Cl, Br, F) or pyridine-2-carboxylate derivatives ,,
Hydrazine Source Hydrazine hydrate, hydrazine monohydrate ,
Catalysts Palladium on carbon (Pd/C), Platinum on carbon (Pt/C) ,
Reaction Conditions Mild temperatures (20–50°C), inert atmosphere, pH 6–9 ,,
Solvent N-Dimethylpropanolamine, dichloromethane, tetrahydrofuran ,,
Esterification Tert-butyl chloroformate with base (triethylamine) ,
Yield Range Typically 60–90% depending on conditions ,,

Chemical Reactions Analysis

Cyclization Reactions

The hydrazinyl group facilitates cyclization with azides or carbonyl compounds to form triazoles or pyrazoles:

Triazolopyridine Formation

Reaction with trimethylsilyl azide (TMS-N₃) and diethyl azodicarboxylate (DEAD) under Mitsunobu-like conditions yields triazolopyridines:

ReagentsConditionsYieldNotesSource
TMS-N₃, DEAD, Ph₃PTHF, room temperature, <10 min90–95%Intramolecular cyclization is rapid, avoiding side products. IR and ³¹P NMR confirmed intermediate phosphine-azide complexes.

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes or ketones in multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé), forming imidazo[1,2-a]pyridines:

ComponentsCatalystYieldScopeSource
Aldehyde, isocyanide, tert-butyl 6-hydrazinylpyridine-2-carboxylateHClO₄54–90%Aliphatic aldehydes perform better than aromatic ones. Spirocyclic products (e.g., 6g, 6h) were isolated.

Deprotection and Functionalization

The tert-butyl ester group is cleaved under acidic conditions to yield pyridine-2-carboxylic acid derivatives, enabling further modifications:

ConditionsProductApplicationSource
Trifluoroacetic acid (TFA) in DCM6-Hydrazinylpyridine-2-carboxylic acidIntermediate for boron-nitrogen heterocycles (e.g., diazaborinines). IR (νC=O=1631cm1\nu_{\text{C=O}} = 1631 \, \text{cm}^{-1}) confirmed lactam tautomer formation.

Comparative Reaction Efficiency

Key factors influencing reactivity include solvent choice, temperature, and catalyst systems:

ParameterImpactExampleSource
SolventN,N-Dimethylpropanolamine enhances solubility and acts as a weak base.Improved selectivity in halogen substitution.
CatalystPd/C or Pt/C mixtures accelerate hydrogen substitution.Reduced reaction time from 24 h to 2 h.

Challenges and Limitations

  • Aromatic Aldehydes : Poor reactivity in condensation reactions compared to aliphatic analogs .

  • Stereochemical Control : Limited data on enantioselective transformations .

Scientific Research Applications

It appears that the search results contain information about the compound tert-butyl 6-hydrazinylnicotinate, closely related to tert-butyl 6-hydrazinylpyridine-2-carboxylate, and some reactions and uses of related compounds, which may be relevant to your query.

tert-Butyl 6-hydrazinylnicotinate
Ambeed.com provides details on tert-butyl 6-hydrazinylnicotinate, including its structure and storage conditions, which specify keeping it in a dark place under an inert atmosphere and storing it in a freezer at -20°C .

Synthesis of tert-butyl 6-hydrazinylnicotinate
The synthesis of tert-butyl 6-hydrazinylnicotinate involves reacting tert-butyl 6-chloropyridine-3-carboxylate with hydrazine hydrate in ethanol at 100°C for 2 hours, yielding 78% of the desired product . The reaction mixture is concentrated, taken up in ethyl acetate and water, the phases are separated, and the organic phase is washed with water and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated again. The residue is triturated with petroleum ether, and the solid formed is filtered off and dried under high vacuum .

Reactions of Hydrazinyl compounds

  • 6-hydrazinopyridine-3-carboxylic acid: 6-chloronicotinic acid (50.8 mmol) was added to 80 % hydrazine hydrate (930.0 mmol) and placed in a 100 °C oil bath for 4 h . The homogenous reaction mixture was cooled to room temperature .
  • Arylhydrazines: A general procedure for experiments in flow is described: A 10 mL volumetric flask was charged with [Ir(dtbbpy)(ppy)2]PF6 (9.1 mg, 0.01 mmol), NiBr2·3H2O (40.8 mg, 0.15 mmol), DBU (365 mg, 2.4 mmol), 4-ethylbiphenyl (internal standard, 36.4 mg, 0.2 mmol) and dry DMSO (5 mL). The mixture was sonicated at 40 °C. Once a red solution was formed, the rest of the components were added: substrate (2 mmol) and tert-butyl carbazate (528 mg, 4 mmol) . The volume was then corrected to 10 mL with dry DMSO .

Applications of compounds with tert-butyl groups

  • The incorporation of a tert-butyl group into some heterocycles can greatly enhance their biological activity . For example, the placement of a metabolically stable tert-butyl group at C-2 position of a quinolone system in primaquine results in a tremendous improvement in blood schizontocidal antimalarial activity . Furthermore, the introduction of tert-butyl groups into organic molecules increases lipophilicity of the molecule which is very important for passing through the extraordinary thick and light cell wall .

Additional Applications
Other research has covered:

  • исследование of novel indirect AMP-activated protein kinase (AMPK) activators .
  • Preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates . These sulfonates are suitable for use as intermediates that lead via a series of additional process steps to the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane- 2-carboxamides and esters .
  • Certain 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides are inhibitors of β- lactamase and, when used in conjunction with β-lactam antibiotics, can be effective for the treatment of bacterial infections .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the context of its use, such as in therapeutic applications or chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and physicochemical distinctions between tert-butyl 6-hydrazinylpyridine-2-carboxylate and related compounds (based on , and 6):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound Pyridine Hydrazinyl (-NH-NH₂) ~238.3 (inferred) Not available Nucleophilic coupling, drug synthesis
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate Piperidine Chloropyrazine ~325.8 Not listed Kinase inhibitor intermediates
Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane Hydroxy (-OH) ~257.3 1363381-95-6 Rigid scaffolds for drug design
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine Hydroxymethyl, aryl 307.4 1186654-76-1 Chiral intermediates in API synthesis

Key Comparisons:

The hydrazinyl group provides nucleophilic reactivity for forming hydrazones or coordinating metal catalysts, unlike hydroxyl (-OH) or chloropyrazine groups in analogs, which participate in hydrogen bonding or electrophilic substitution .

However, tert-butyl esters generally reduce water solubility due to their hydrophobic nature .

Pharmaceutical Relevance :

  • Spirocyclic tert-butyl esters (e.g., 2-azaspiro[3.4]octane) are prized for conformational rigidity in protease inhibitors, while pyridine-based hydrazinyl derivatives may serve as precursors for antitubercular or anticancer agents .

Research Findings and Implications

  • Synthetic Utility : The hydrazinyl group in this compound enables conjugation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, a reaction less feasible with hydroxylated analogs .
  • Crystallography : Hydrogen-bonding patterns in hydrazine derivatives may differ from hydroxylated compounds, affecting crystal packing and bioavailability. Etter’s graph-set analysis could predict such interactions .
  • Safety Considerations : Unlike the low hazard profile of tert-butyl hydroxylated pyrrolidines , hydrazine derivatives may pose higher toxicity risks, necessitating rigorous exposure controls.

Biological Activity

Tert-butyl 6-hydrazinylpyridine-2-carboxylate is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features a tert-butyl group attached to a hydrazine moiety linked to a pyridine-2-carboxylate. This unique configuration influences its reactivity and biological interactions.

PropertyValue
Molecular Formula C10H14N4O2
Molecular Weight ~218.25 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Biological Activity Overview

Research indicates that hydrazine derivatives exhibit a variety of biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors. This compound has been investigated for:

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    • A study assessed the cytotoxic effects of various hydrazine derivatives on the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to control compounds like cisplatin .
    • The mechanism involved apoptosis induction via ROS pathways, which is critical for developing new cancer therapies.
  • Antimicrobial Screening
    • In a screening of various hydrazine derivatives, some showed promising activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is scarce, its structural similarities with active compounds suggest potential efficacy .

The biological activity of this compound is hypothesized to arise from its ability to form stable complexes with metal ions and interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. For example, the introduction of bulky groups like tert-butyl increases lipophilicity, facilitating better cell membrane penetration and potentially enhancing therapeutic efficacy .

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